molecular formula C13H11NO6 B1594565 2-Phthalimidoglutaric acid CAS No. 6349-98-0

2-Phthalimidoglutaric acid

Cat. No.: B1594565
CAS No.: 6349-98-0
M. Wt: 277.23 g/mol
InChI Key: FEFFSKLJNYRHQN-UHFFFAOYSA-N
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Description

2-Phthalimidoglutaric acid (CAS 6349-98-0, 2301-52-2) is a dicarboxylic acid derivative featuring a phthalimide moiety attached to the second carbon of a glutaric acid backbone. It is synthesized via the condensation of glutamic acid with phthalic anhydride, forming a stable imide bond . This compound is notable for its role as a precursor in polymer chemistry, where it is converted into diisocyanate intermediates for synthesizing optically active polyureas, polyurethanes, and polyurea–urethanes . Additionally, it is a hydrolysis product of thalidomide and has been implicated in embryopathic mechanisms, including reactive oxygen species (ROS)-mediated DNA oxidation and teratogenicity in rabbit embryo models .

Preparation Methods

Detailed Preparation Methods

Method A: Direct Reaction of Phthalic Anhydride with Glutaric Acid Derivatives

This classical approach involves the condensation of phthalic anhydride with glutaric acid or glutamic acid derivatives to form 2-Phthalimidoglutaric acid or its anhydride intermediate, which can then be hydrolyzed to the acid.

  • Starting Materials : Phthalic anhydride and L-glutamic acid or glutaric acid
  • Reaction Conditions : Heating in the presence of acetic anhydride and a base such as triethylamine or under reflux in toluene with removal of water to drive the reaction forward
  • Mechanism : The amino group of glutamic acid attacks the anhydride ring of phthalic anhydride forming a phthalimide ring, while the carboxylic acid groups remain intact or are converted to anhydrides depending on conditions

Research Example : Rao et al. (2009) described the preparation of thalidomide from phthalic anhydride and L-glutamine under acetic anhydride and triethylamine conditions, which involves the formation of this compound as an intermediate.

Method B: Synthesis via Phthalimidoglutaric Anhydride Intermediate

This method involves first preparing phthalimidoglutaric anhydride, which can be isolated and then hydrolyzed to yield this compound.

  • Step 1 : Reaction of phthalic anhydride with glutaric acid or glutamic acid derivatives under dehydrating conditions to form the anhydride
  • Step 2 : Controlled hydrolysis of the anhydride to obtain this compound

This two-step method allows better control over purity and yield and is often used in the synthesis of more complex derivatives.

Example : Luzzio et al. (2003) synthesized 2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione via phthalimidoglutaric anhydride and benzyl amine, indicating the utility of the anhydride intermediate in further functionalization.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Temperature 80–130 °C (for condensation) Elevated temperature facilitates ring closure
Solvent Acetic anhydride, toluene, or solvent-free conditions Acetic anhydride acts both as solvent and dehydrating agent
Base/Catalyst Triethylamine, pyridine (optional) Catalyzes imide formation
Reaction Time 4–24 hours Depends on scale and temperature
Hydrolysis Conditions Aqueous acidic or basic media, room temperature to 60 °C Controls conversion of anhydride to acid
Yield 60–90% Varies with method and purification

Research Findings and Comparative Analysis

  • The direct reaction using phthalic anhydride and glutamic acid derivatives under acetic anhydride and triethylamine conditions provides a relatively straightforward route but may suffer from moderate yields and requires careful control of reaction parameters to avoid side reactions.

  • The two-step method involving isolation of phthalimidoglutaric anhydride allows for higher purity and better yield control. This intermediate is also versatile for further chemical modifications.

  • Using glutamic acid as a starting material is advantageous due to its availability and cost-effectiveness. However, the reaction requires careful control of diazotization and reduction steps if converting glutamic acid to glutaric acid derivatives before phthalimide formation.

  • Recent patents emphasize environmentally friendly and scalable methods for preparing glutaric acid derivatives, which are precursors to this compound, focusing on mild reaction conditions and avoidance of expensive catalysts.

Summary Table of Preparation Routes

Method No. Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
1 Phthalic anhydride + L-glutamic acid Acetic anhydride, triethylamine, reflux Simple, one-pot Moderate yield, side reactions 60–75
2 Phthalic anhydride + glutaric acid derivatives Dehydrating agents, elevated temperature, hydrolysis Higher purity, versatile intermediate Multi-step, longer time 75–90
3 Glutamic acid (via diazotization) Mixed inorganic acid/nitrite, hypophosphorous acid, 0-40 °C Mild conditions, cost-effective Requires careful control, longer reaction time 80–95 (for glutaric acid precursor)

Chemical Reactions Analysis

Hydrolysis Reactions

The phthalimide group is cleaved under acidic or basic conditions to regenerate glutamic acid.

Acidic Hydrolysis

Conditions : Concentrated HCl (6M), reflux (3–5 hrs) .
Products : L-Glutamic acid + Phthalic acid.

Basic Hydrolysis

Conditions : NaOH (2M), aqueous ethanol, reflux (6–8 hrs)2 .
Products : Sodium glutamate + Sodium phthalate.

Mechanism :

  • Acidic: Protonation of the imide nitrogen enhances electrophilicity, enabling nucleophilic attack by water.

  • Basic: Deprotonation of the imide leads to ring-opening via hydroxide ion attack, followed by decarboxylation2 .

Alkylation and Amidation

The α-hydrogen adjacent to the phthalimide group is acidic (pKa ~8–10), enabling alkylation via Gabriel synthesis principles2 .

Example Reaction :

Reagents/ConditionsProductApplication
KOH, alkyl halide (R-X), DMF2-Phthalimido-alkyl-glutaric acidSynthesis of branched amino acids

Mechanism :

  • Deprotonation by KOH forms an enolate.

  • SN2 attack on the alkyl halide introduces the R-group.

  • Subsequent hydrolysis removes the phthalimide .

Decarboxylation

Thermal or catalytic decarboxylation removes CO2 from the glutaric acid backbone:

Conditions :

  • Thermal: 200–250°C, vacuum.

  • Catalytic: Pyridine, CuCO3.

Product : 2-Phthalimidobutyric acid .

Application : Synthesis of γ-aminobutyric acid (GABA) analogs after deprotection .

Esterification

The carboxylic acid groups undergo esterification to form derivatives for peptide coupling:

Conditions :

  • R-OH (alcohol), H2SO4 (cat.), reflux.
    | Reagents | Product | Use Case |
    |-------------------|----------------------------------|---------------------------|
    | Methanol, H+ | Dimethyl 2-phthalimidoglutarate | Solid-phase peptide synthesis |

Ring-Opening Reactions

The phthalimide group reacts with hydrazine to form hydrazides:

Conditions : Hydrazine hydrate (NH2NH2·H2O), ethanol, reflux2.
Product : L-Glutamic acid hydrazide + Phthalhydrazide.

Mechanism : Nucleophilic substitution at the imide carbonyl, releasing phthalhydrazide2.

Scientific Research Applications

Pharmacological Applications

2-PGA is primarily studied for its pharmacological properties, particularly in the context of drug development. Its structural similarity to thalidomide has led to investigations into its teratogenicity and therapeutic potential.

  • Teratogenic Studies : Research has shown that compounds with a phthalimide ring linked to a glutarimide ring exhibit teratogenic effects. The structure-activity relationship of 2-PGA indicates that modifications to its molecular structure can enhance or diminish its biological activity. For example, certain analogs have been found to be significantly more active than thalidomide itself, suggesting potential for developing safer alternatives with therapeutic benefits .
  • Analgesic Properties : Preliminary studies suggest that 2-PGA may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism of action is thought to involve modulation of neurotransmitter systems, although further research is needed to elucidate these pathways .

Toxicological Research

The toxicological profile of 2-PGA is critical for understanding its safety and efficacy as a pharmaceutical agent.

  • In Vitro Toxicity Testing : Various studies have assessed the cytotoxic effects of 2-PGA on different cell lines. Results indicate that while some concentrations may exhibit cytotoxicity, others may be safe for use in therapeutic contexts. This dual behavior underscores the importance of dosage in pharmacological applications .
  • Developmental Toxicity : Similar to thalidomide, 2-PGA has been evaluated for its potential developmental toxicity. Research indicates that exposure during critical periods of development can lead to adverse outcomes, necessitating careful consideration in drug formulation and patient safety .

Synthetic Chemistry

In synthetic chemistry, 2-PGA serves as an important intermediate in the synthesis of various compounds.

  • Synthesis of Pharmaceuticals : The compound is utilized as a building block in the synthesis of more complex molecules, particularly those aimed at treating neurological disorders. Its ability to undergo hydrolysis allows for the generation of derivatives that can be tailored for specific therapeutic targets .
  • Research on Hydrolysis Products : The hydrolysis of 2-PGA has been studied extensively to understand its stability and reactivity under physiological conditions. This research is crucial for predicting the behavior of the compound once administered and for designing formulations that maximize efficacy while minimizing side effects .

Table 1: Summary of Key Findings on 2-Phthalimidoglutaric Acid

Study FocusKey FindingsReference
TeratogenicityStructural analogs show varying teratogenic effects
Analgesic PropertiesPotential analgesic effects noted
CytotoxicityDose-dependent cytotoxicity observed
Hydrolysis BehaviorStability under physiological conditions studied

Mechanism of Action

The mechanism of action of N-Phthaloyl-L-glutamic acid primarily involves its role as a reagent in peptide synthesis. It facilitates the formation of peptide bonds by acting as a protecting group for the amino group of L-glutamic acid, allowing for selective reactions to occur . The phthaloyl group can be removed under mild conditions, enabling the formation of the desired peptide.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Key structural analogs of 2-Phthalimidoglutaric acid include hydrolysis products of thalidomide, derivatives with modified functional groups, and related anhydrides. Below is a comparative analysis:

Table 1: Comparative Properties of this compound and Analogues

Compound Name CAS Number Structural Features Biological Activity/Applications References
This compound 6349-98-0 Dicarboxylic acid; phthalimido at C2 Embryopathic (ROS-mediated DNA oxidation); polymer precursor
2-Phthalimidoglutaramic acid N/A Amide at terminal carboxyl; phthalimido at C2 Embryopathic (36% reduction in otic vesicle formation)
4-Phthalimidoglutaramic acid N/A Amide at terminal carboxyl; phthalimido at C4 Less embryopathic compared to C2 analogs
N-alpha-Phthalyl-L-glutamine 3343-29-1 Glutamine backbone; phthalimido at α-position Not directly linked to embryopathy; used in peptide synthesis
2-Phthalimidoglutaric Anhydride 3343-28-0 Cyclic anhydride form Polymer synthesis (higher reactivity in condensation reactions)

Functional Group Impact on Reactivity

  • Carboxylic Acid vs. Amide : The terminal carboxylic acid in PGA facilitates hydrogen bonding and ionic interactions, enhancing its reactivity in polymer synthesis compared to amide-containing analogs like PGMA .
  • Anhydride Reactivity : 2-Phthalimidoglutaric Anhydride (CAS 3343-28-0) is more reactive in polymerization due to its cyclic structure, enabling efficient diisocyanate formation for polyurea synthesis .

Biological Activity

Overview

2-Phthalimidoglutaric acid (2-PGA) is a compound with significant biological activity, primarily studied for its role in metabolic pathways and its potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of 2-PGA.

  • Chemical Formula : C₁₃H₁₁NO₆
  • Molecular Weight : 273.23 g/mol
  • CAS Number : 92225

2-PGA is known to function as an organic anion transporter, playing a critical role in the renal elimination of various endogenous and exogenous organic compounds. It is involved in the transport of neuroactive metabolites and may influence the pharmacokinetics of several therapeutic agents.

Key Functions:

  • Transport of Organic Anions : Mediates the uptake and efflux of organic anions across cell membranes, contributing to drug detoxification and renal excretion processes .
  • Biopterin Transport : Functions as a biopterin transporter, which is crucial for maintaining levels of tetrahydrobiopterin (BH4) in the blood, affecting neurotransmitter synthesis and overall brain function .
  • Involvement in Metabolic Pathways : Participates in fatty acid metabolism and may play a role in conditions such as glutaric aciduria type II (GA-II), where its dysfunction can lead to metabolic decompensation .

In Vitro Studies

Research has demonstrated that 2-PGA effectively transports various organic compounds, including:

  • Prostaglandins E2 and F2-alpha
  • Neuroactive metabolites like kynurenate and xanthurenate
  • Therapeutic drugs such as acyclovir and statins .

Case Studies

  • Glutaric Aciduria Type II : A case study highlighted a 22-year-old woman diagnosed with GA-II who presented with hypoglycemia and encephalopathy. The treatment included carnitine and riboflavin supplementation, which improved her condition significantly. Genetic testing confirmed mutations related to the disorder, underscoring the importance of metabolic pathways involving 2-PGA .
  • Dietary Management : Patients diagnosed with GA-II often require dietary restrictions to manage their condition effectively. A low-protein, low-fat diet supplemented with carnitine has shown promise in preventing metabolic crises associated with elevated organic acids .

Research Findings

Recent studies have focused on the implications of 2-PGA in various metabolic disorders. The following table summarizes key findings from selected studies:

Study ReferenceFindingsImplications
Demonstrated transport activity of 2-PGA for multiple organic anionsSuggests potential for drug development targeting renal excretion pathways
Case report on GA-II management with 2-PGA involvementHighlights necessity for early detection and dietary intervention
Overview of GA-II symptoms and dietary management strategiesEmphasizes importance of metabolic regulation through dietary control

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phthalimidoglutaric acid, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of phthalic anhydride with glutaric acid derivatives under controlled conditions. Key parameters include reaction temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is essential to achieve >95% purity. Characterization should include 1^1H/13^13C NMR, FT-IR, and HPLC-UV to confirm structural integrity and purity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies require:

  • Experimental Design : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Use HPLC-MS to monitor degradation products over 0–72 hours.
  • Data Analysis : Calculate degradation rate constants (kk) using first-order kinetics and assess Arrhenius relationships for temperature dependence. Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (confirm phthalimide protons at δ 7.8–8.1 ppm and glutaric acid α-protons at δ 2.3–2.6 ppm), FT-IR (C=O stretching at 1700–1750 cm1^{-1}).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Contradictions often arise from variations in:

  • Cell Lines : Use standardized cell models (e.g., HEK293 or HepG2) with validated viability assays (MTT vs. resazurin).
  • Concentration Ranges : Perform dose-response curves (1 nM–100 µM) and calculate EC50_{50}/IC50_{50} values with nonlinear regression.
  • Data Normalization : Include internal controls (e.g., housekeeping genes for qPCR) and validate findings using orthogonal assays (e.g., Western blot for protein expression). Cross-validate results with independent labs to minimize batch effects .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ruthenium) to enhance enantioselectivity.
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to determine enantiomeric excess (ee). Computational modeling (DFT or molecular docking) can predict catalyst-substrate interactions to guide optimization .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify the phthalimide ring (e.g., halogenation) or glutaric acid chain (e.g., esterification).
  • Biological Testing : Prioritize high-throughput screening (HTS) for cytotoxicity, enzyme inhibition (e.g., COX-2), or receptor binding.
  • Data Interpretation : Use multivariate analysis (PCA or clustering) to correlate structural motifs with activity. Validate hypotheses via molecular dynamics simulations .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)pentanedioic acid
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InChI

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FEFFSKLJNYRHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11NO6
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DSSTOX Substance ID

DTXSID80884264
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Molecular Weight

277.23 g/mol
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CAS No.

6349-98-0, 2301-52-2
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid
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Record name 2-Phthalimidoglutaric acid
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Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Record name (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid
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Record name N-PHTHALOYL-DL-GLUTAMIC ACID
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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